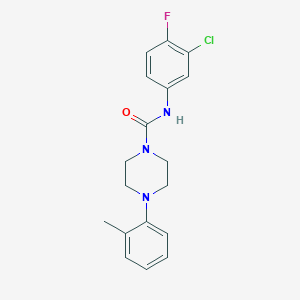
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide, commonly known as CFM-2, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. It is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases.
Aplicaciones Científicas De Investigación
CFM-2 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. Preclinical studies have shown that CFM-2 has potent anti-tumor activity in various cancer cell lines. It has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Mecanismo De Acción
The mechanism of action of CFM-2 is not fully understood. However, it has been suggested that CFM-2 may exert its anti-tumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. CFM-2 has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
CFM-2 has been shown to have potent anti-tumor, anti-inflammatory, and analgesic effects in preclinical studies. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CFM-2 is that it is a small molecule that can be easily synthesized in the laboratory. It has also been shown to have low toxicity in animal models, making it a safe candidate for further development. However, one limitation of CFM-2 is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of CFM-2. One direction is to further elucidate its mechanism of action in order to optimize its therapeutic potential. Another direction is to study its efficacy in animal models of various diseases, such as cancer, inflammation, and pain. Additionally, the development of novel formulations and delivery methods for CFM-2 may enhance its efficacy and reduce its toxicity. Overall, CFM-2 is a promising candidate for further development as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of CFM-2 involves the reaction of 3-chloro-4-fluoroaniline with 2-methylphenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with a carboxylic acid such as 4-aminobenzoic acid to yield CFM-2. The synthesis method has been optimized to yield high purity and high yield of CFM-2.
Propiedades
Nombre del producto |
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide |
|---|---|
Fórmula molecular |
C18H19ClFN3O |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H19ClFN3O/c1-13-4-2-3-5-17(13)22-8-10-23(11-9-22)18(24)21-14-6-7-16(20)15(19)12-14/h2-7,12H,8-11H2,1H3,(H,21,24) |
Clave InChI |
PDMCIHTVVSQTPI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)
![N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277659.png)
![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277663.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B277664.png)
![3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B277665.png)
![4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B277667.png)

![2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone](/img/structure/B277672.png)
![N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine](/img/structure/B277675.png)
![3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)
![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)